Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Overview
Description
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate is a complex organic compound characterized by its unique structural components, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydroxyphenyl group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Coupling with Hydroxyphenyl Group: The pyridine intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to form an imine intermediate.
Reduction and Esterification: The imine intermediate is reduced to form the corresponding amine, which is then esterified with 3-fluorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or imine functionalities if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl and fluorine groups are known to enhance the biological activity and metabolic stability of compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in target organisms.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl and fluorine groups enhance binding affinity and selectivity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-benzoate: Similar structure but lacks the fluorine atom on the benzoate ring.
Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both trifluoromethyl and fluorine groups in Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate makes it unique compared to other similar compounds. These groups enhance the compound’s chemical stability, biological activity, and ability to interact with various molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[(2-hydroxyphenyl)methyl]amino]-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N2O3/c1-31-20(30)12-6-7-17(16(23)8-12)28(11-13-4-2-3-5-18(13)29)19-15(22)9-14(10-27-19)21(24,25)26/h2-10,29H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDHOHYVGNCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106815 | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-08-2 | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.